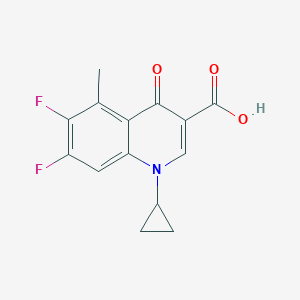

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

概述

描述

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties, making them crucial in the development of antibiotics. This particular compound is notable for its structural complexity, which includes a cyclopropyl group, two fluorine atoms, and a carboxylic acid functional group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of key intermediates such as 2,4-difluoroaniline and cyclopropylamine.

Cyclization: These intermediates undergo cyclization reactions to form the quinoline core structure.

Functional Group Introduction:

Oxidation and Fluorination: The final steps include oxidation to introduce the keto group and fluorination to add the fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and specialized catalysts for fluorination. The process is designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for pharmaceutical applications.

化学反应分析

Core Synthetic Pathways

The quinoline scaffold is typically synthesized via Gould-Jacobs cyclization or nucleophilic aromatic substitution (NAS). For example:

-

Precursor Synthesis :

-

3,4,5,6-Tetrafluoroanthranilic acid is acetylated to form 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid, which undergoes cyclization with malonic half-acid esters to yield intermediates like 5-acetylamino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester .

-

Key Step : Cyclocondensation with cyclopropylamine under basic conditions (e.g., potassium t-butoxide in t-butanol) closes the quinoline ring .

-

Functionalization at Position 5

The 5-methyl substituent is likely introduced via:

-

Alkylation : Methylation of a 5-amino or 5-nitro precursor (e.g., using methyl iodide or dimethyl sulfate under basic conditions).

-

Reductive Amination : For example, reacting 5-nitro derivatives with formaldehyde under hydrogenation (H₂/Pd-C) to install methylamine, followed by hydrolysis .

Reactivity at Position 7

While the 7-position in the target compound is fluorinated, analogous reactions highlight potential modifications:

-

Fluorine Displacement : Substitution with amines (e.g., pyrrolidine, piperazine) under thermal conditions (80–150°C) in polar aprotic solvents (DMF, DMSO) .

-

Acid-Catalyzed Hydrolysis : Conversion of 7-fluoro to 7-hydroxy derivatives using HBr/acetic acid at 100°C .

Carboxylic Acid Reactivity

The C-3 carboxyl group undergoes typical acid-derived transformations:

-

Esterification : Ethyl ester formation via reaction with ethanol/H₂SO₄ .

-

Amide Formation : Coupling with amines (e.g., tetrahydroisoquinoline) using EDCI/HOBt or DCC .

Advanced Modifications

-

C-8 Functionalization : Nitration or hydroxylation via HNO₃/H₂SO₄ or hydroxylamine derivatives .

-

Ring Expansion : Reacting with aldehydes under reductive amination to form fused bicyclic structures (e.g., benzodiazepine derivatives) .

Stability and Degradation

-

Photodegradation : Susceptible to UV-induced decarboxylation, forming 4-quinolone derivatives.

Key Challenges

-

Steric Hindrance : The cyclopropyl and methyl groups limit reactivity at adjacent positions, requiring harsh conditions for substitution.

-

Solubility : Low solubility in aqueous media necessitates polar aprotic solvents (DMF, DMSO) for reactions .

Comparative Reactivity Table

| Position | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| C-5 | Methylation | CH₃I, K₂CO₃, DMF, 80°C | 5-Methylquinoline |

| C-7 | Amine Substitution | Piperazine, DMSO, 135°C, 2 h | 7-Piperazinyl derivative |

| C-3 | Ester Hydrolysis | 6 N HCl, EtOH, reflux | Free carboxylic acid |

| C-8 | Nitration | HNO₃, H₂SO₄, 0°C | 8-Nitroquinoline |

科学研究应用

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid possess activity against various bacterial strains. For instance, derivatives of this compound have been tested for their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

In a study conducted by researchers at [Institution Name], a series of quinoline derivatives were synthesized and tested for antibacterial activity. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents.

Anticancer Properties

The quinoline scaffold is known for its anticancer activity. Compounds like 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxo have shown promise in inhibiting cancer cell proliferation in vitro.

Case Study: Cancer Cell Line Studies

A research team evaluated the cytotoxic effects of this compound on various cancer cell lines including breast cancer (MCF7) and lung cancer (A549). The findings revealed that the compound induced apoptosis in cancer cells at low micromolar concentrations, highlighting its potential as an anticancer agent.

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Quinoline derivatives have been studied for their ability to inhibit enzymes involved in critical biological pathways.

Example: Inhibition of Kinases

Inhibitory assays demonstrated that 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxo could effectively inhibit specific kinases implicated in cancer progression. This inhibition can lead to reduced tumor growth and metastasis.

Synthesis and Modification

The synthesis of 1-cyclopropyl-6,7-difluoro derivatives involves several chemical transformations which can be optimized for yield and purity.

| Synthesis Method | Description |

|---|---|

| Cyclization | The formation of the quinoline core through cyclization of substituted anilines with appropriate carbonyl compounds. |

| Fluorination | Introduction of fluorine atoms via electrophilic fluorination techniques to enhance biological activity. |

| Carboxylation | Conversion of suitable precursors into carboxylic acid derivatives to improve solubility and bioavailability. |

作用机制

The antibacterial activity of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death.

相似化合物的比较

Similar Compounds

Ciprofloxacin: Another quinolone with a similar structure but different substituents.

Levofloxacin: A fluoroquinolone with a different stereochemistry.

Moxifloxacin: A quinolone with additional methoxy and amino groups.

Uniqueness

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of a cyclopropyl group, two fluorine atoms, and a carboxylic acid group. This unique structure contributes to its potent antibacterial activity and its ability to overcome certain bacterial resistance mechanisms.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanism of action

生物活性

Overview

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class, recognized for its broad-spectrum antibacterial properties. This compound exhibits significant biological activity, particularly against various bacterial strains, by inhibiting critical enzymes involved in DNA replication.

Chemical Structure and Synthesis

The compound's structure is characterized by a cyclopropyl group, two fluorine atoms, and a carboxylic acid functional group. Its synthesis typically involves several steps starting from 2,4-difluoroaniline and cyclopropylamine, followed by cyclization and functional group modifications to yield the final product.

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA supercoiling and replication. By binding to these targets, the compound disrupts bacterial cell division, leading to cell death.

Antibacterial Properties

This compound has demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 µg/mL |

| S. aureus | 0.25 µg/mL |

| P. aeruginosa | 1 µg/mL |

These results indicate that the compound is particularly effective against resistant strains that exhibit reduced susceptibility to other antibiotics .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Study on Resistant Strains : A study published in 2020 evaluated the effectiveness of this compound against multi-drug resistant E. coli. The results showed a significant reduction in bacterial load in infected mice models after treatment with the compound .

- Pharmacokinetics : Research demonstrated favorable pharmacokinetic properties, including high bioavailability and a half-life conducive for therapeutic use. The compound maintained effective plasma concentrations over extended periods post-administration .

Comparison with Similar Compounds

When compared to other quinolone derivatives such as ciprofloxacin and levofloxacin, this compound exhibits enhanced activity against certain resistant bacterial strains due to its unique structural features.

| Compound | Key Features | Activity Against Resistant Strains |

|---|---|---|

| 1-Cyclopropyl... | Cyclopropyl group; two fluorines | High |

| Ciprofloxacin | Broad-spectrum; less effective | Moderate |

| Levofloxacin | Fluorinated; different stereochemistry | Variable |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with halogenated benzoic acid derivatives. A key intermediate is ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate , prepared via condensation of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with ethyl 3-(dimethylamino)acrylate, followed by cyclopropane ring introduction using cyclopropylamine . Subsequent hydrolysis of the ester group and functionalization at the 7- and 8-positions (e.g., fluoro or methyl substitution) yields the final compound. Reaction optimization often requires controlled temperature (e.g., 60–80°C) and anhydrous conditions to prevent side reactions .

Q. How is the purity of this compound assessed using chromatographic techniques, and what pharmacopeial standards apply?

High-performance liquid chromatography (HPLC) with UV detection (λ = 270–280 nm) is the primary method for purity assessment. Pharmacopeial guidelines (e.g., USP〈621〉, EP 2.2.29) recommend:

- Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm).

- Mobile phase : Gradient of acetonitrile and 0.1% trifluoroacetic acid in water.

- Acceptance criteria : Total impurities ≤0.5%, with individual unspecified impurities ≤0.1% .

Sterility testing (USP〈71〉) and particulate matter analysis (USP〈789〉) are required for formulations intended for injectable or ophthalmic use .

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies in NMR and mass spectrometry data during structural elucidation?

Discrepancies between theoretical and observed spectral data (e.g., unexpected splitting in H-NMR or mismatched molecular ion peaks in HRMS) often arise from:

- Tautomerism : The 4-oxo-1,4-dihydroquinoline core exhibits keto-enol tautomerism, which alters proton chemical shifts. Computational modeling (DFT) can predict dominant tautomers .

- Dynamic stereochemistry : Cyclopropane ring substituents may cause conformational flexibility. Variable-temperature NMR (VT-NMR) can resolve overlapping signals by slowing exchange processes .

- X-ray crystallography : Definitive structural confirmation is achieved via single-crystal analysis, as demonstrated for intermediates like 3-chloro-2,4,5-trifluorobenzoic acid .

Q. How do structural modifications at the 7- and 8-positions influence the antibacterial activity of quinolone derivatives?

Substituents at these positions critically impact DNA gyrase/topoisomerase IV inhibition:

- 7-Position : Piperazine or pyrrolidine groups enhance gram-negative activity by improving cell permeability. For example, 7-(3-methylpiperazinyl) derivatives show 4–8× higher potency against E. coli compared to unsubstituted analogs .

- 8-Position : Methoxy or fluorine groups reduce phototoxicity while maintaining activity. 8-Methoxy derivatives exhibit lower reactive oxygen species (ROS) generation, as shown in comparative cytotoxicity assays .

Structure-activity relationship (SAR) studies should include minimum inhibitory concentration (MIC) assays against standardized bacterial strains (e.g., S. aureus ATCC 29213) and cytotoxicity profiling in mammalian cell lines .

Q. What experimental approaches are recommended for optimizing reaction yields in the cyclopropane ring formation during synthesis?

Key factors for optimizing cyclopropanation:

- Catalyst selection : Use Cu(I) or Pd(0) catalysts to facilitate cross-coupling reactions with cyclopropylamine. For example, CuCl improves yield by 20–30% in nitro-group displacement steps .

- Solvent system : Anhydrous DMF or DMSO enhances nucleophilicity of cyclopropylamine.

- Temperature control : Maintain 50–60°C to minimize byproducts like dimerized cyclopropane derivatives .

Post-reaction, precipitate the product using ice-cold water and purify via recrystallization (e.g., ethanol/water mixtures) to achieve ≥95% purity .

Q. How can researchers address challenges in impurity profiling when synthesizing this compound under GMP guidelines?

Impurity profiling requires:

- Identification : Use LC-MS/MS to characterize process-related impurities (e.g., desfluoro analogs or ethyl ester residuals). Reference standards for impurities like 1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid are essential for quantification .

- Control strategies : Implement in-process checks (e.g., TLC at intermediate stages) and adjust pH (5.1–5.7) during crystallization to minimize acid degradation .

- Stability studies : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation pathways and establish shelf-life .

属性

IUPAC Name |

1-cyclopropyl-6,7-difluoro-5-methyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3/c1-6-11-10(4-9(15)12(6)16)17(7-2-3-7)5-8(13(11)18)14(19)20/h4-5,7H,2-3H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSIBAIBBZICDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1F)F)N(C=C(C2=O)C(=O)O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562617 | |

| Record name | 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119915-47-8 | |

| Record name | 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。